molecular formula C22H15BrCl2N2O4 B12036598 [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate CAS No. 477731-19-4

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

Cat. No.: B12036598
CAS No.: 477731-19-4
M. Wt: 522.2 g/mol
InChI Key: ICJUVOKJHVFDPL-RPPGKUMJSA-N
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Description

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a hydrazinylidene moiety, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves multiple steps. One common method starts with the preparation of 2-(2,3-dichlorophenoxy)acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride reacts with hydrazine hydrate to form the hydrazide intermediate. The hydrazide is then subjected to a condensation reaction with 4-bromobenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The dichlorophenoxy group may bind to enzymes or receptors, modulating their activity. The hydrazinylidene moiety can form hydrogen bonds with biological molecules, influencing their function. Overall, the compound’s effects are mediated through its ability to alter biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate apart is its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its dichlorophenoxy and hydrazinylidene moieties provide unique binding properties, making it a versatile compound for research and industrial use.

Properties

CAS No.

477731-19-4

Molecular Formula

C22H15BrCl2N2O4

Molecular Weight

522.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H15BrCl2N2O4/c23-16-8-6-15(7-9-16)22(29)31-17-10-4-14(5-11-17)12-26-27-20(28)13-30-19-3-1-2-18(24)21(19)25/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

ICJUVOKJHVFDPL-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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